molecular formula C8H12N2O2 B593890 1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one CAS No. 1263095-65-3

1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one

Katalognummer: B593890
CAS-Nummer: 1263095-65-3
Molekulargewicht: 168.196
InChI-Schlüssel: MWDZTXHETIOMDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one is an organic compound characterized by a pyridinone ring substituted with an aminoethyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-3-methoxypyridine.

    Alkylation: The hydroxyl group is alkylated using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to nucleophilic substitution with ethylenediamine under reflux conditions to introduce the aminoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Imines or amides.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Aminoethyl)-3-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Aminoethyl)-3-ethoxypyridin-2(1H)-one: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Eigenschaften

CAS-Nummer

1263095-65-3

Molekularformel

C8H12N2O2

Molekulargewicht

168.196

IUPAC-Name

1-(2-aminoethyl)-3-methoxypyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-12-7-3-2-5-10(6-4-9)8(7)11/h2-3,5H,4,6,9H2,1H3

InChI-Schlüssel

MWDZTXHETIOMDH-UHFFFAOYSA-N

SMILES

COC1=CC=CN(C1=O)CCN

Synonyme

1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.